molecular formula C10H20N6O4S2 B12705911 D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) CAS No. 122276-77-1

D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone)

Cat. No.: B12705911
CAS No.: 122276-77-1
M. Wt: 352.4 g/mol
InChI Key: WFAILRAYZICMMM-XDQZORFZSA-N
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Preparation Methods

The synthesis of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves multiple steps, starting with the preparation of D-arabino-Hexos-2-ulose (also known as 2-ketoglucose or glucosone). The synthetic route typically involves the oxidation of D-glucose to form D-arabino-Hexos-2-ulose. This intermediate is then reacted with methylamino and thioxomethyl hydrazone groups under specific reaction conditions to form the final compound . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.

Chemical Reactions Analysis

D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of D-arabino-2-hexulosonic acid .

Mechanism of Action

The mechanism of action of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, leading to the accumulation of intermediates like D-arabino-2-hexulosonic acid . This inhibition can affect various metabolic processes and has potential therapeutic implications.

Comparison with Similar Compounds

D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) can be compared with other similar compounds, such as:

The uniqueness of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

122276-77-1

Molecular Formula

C10H20N6O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

1-methyl-3-[(E)-[(1Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-(methylcarbamothioylhydrazinylidene)hexan-2-ylidene]amino]thiourea

InChI

InChI=1S/C10H20N6O4S2/c1-11-9(21)15-13-3-5(14-16-10(22)12-2)7(19)8(20)6(18)4-17/h3,6-8,17-20H,4H2,1-2H3,(H2,11,15,21)(H2,12,16,22)/b13-3-,14-5+/t6-,7-,8-/m1/s1

InChI Key

WFAILRAYZICMMM-XDQZORFZSA-N

Isomeric SMILES

CNC(=S)N/N=C\C(=N/NC(=S)NC)\[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CNC(=S)NN=CC(=NNC(=S)NC)C(C(C(CO)O)O)O

Origin of Product

United States

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